molecular formula C11H15N3O2 B13153855 1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine

1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine

Katalognummer: B13153855
Molekulargewicht: 221.26 g/mol
InChI-Schlüssel: MYFPSYXIQIUHBK-XYOKQWHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine is an organic compound that features a tert-butyl group, a nitrobenzylidene moiety, and a hydrazine linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine typically involves the condensation reaction between tert-butyl hydrazine and 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Conversion of the nitro group to an amine group.

    Reduction: Formation of azo compounds.

    Substitution: Introduction of various substituents onto the benzylidene ring.

Wissenschaftliche Forschungsanwendungen

1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzylidene moiety can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The hydrazine linkage can also form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(tert-Butyl)-2-(4-nitrophenyl)hydrazine: Similar structure but lacks the benzylidene moiety.

    1-(tert-Butyl)-2-(4-aminobenzylidene)hydrazine: Similar structure but with an amino group instead of a nitro group.

    1-(tert-Butyl)-2-(4-methylbenzylidene)hydrazine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine is unique due to the presence of both the tert-butyl group and the nitrobenzylidene moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C11H15N3O2

Molekulargewicht

221.26 g/mol

IUPAC-Name

2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]propan-2-amine

InChI

InChI=1S/C11H15N3O2/c1-11(2,3)13-12-8-9-4-6-10(7-5-9)14(15)16/h4-8,13H,1-3H3/b12-8+

InChI-Schlüssel

MYFPSYXIQIUHBK-XYOKQWHBSA-N

Isomerische SMILES

CC(C)(C)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-]

Kanonische SMILES

CC(C)(C)NN=CC1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.